

Application Notes and Protocols for Random Primed DNA Labeling with TAMRA-dUTP

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Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

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Introduction

Random primed DNA labeling is a robust and widely used technique for generating labeled DNA probes for various molecular biology applications. This method utilizes random oligonucleotide primers to initiate DNA synthesis at multiple points along a denatured DNA template. By incorporating a labeled deoxynucleotide triphosphate (dNTP) during this synthesis, a uniformly labeled DNA probe can be produced.

This document provides detailed application notes and protocols for the non-radioactive labeling of DNA using random priming with 5-TAMRA-dUTP (Tetramethylrhodamine-5-deoxyuridine triphosphate). TAMRA is a bright, photostable rhodamine-derived fluorophore that emits in the orange-red spectrum, making it an excellent choice for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization-based assays. The use of fluorescently labeled probes offers a safer and more stable alternative to traditional radioactive labeling methods.^{[1][2]}

Principle of the Method

The random primed DNA labeling procedure involves the following key steps:

- **Denaturation:** The double-stranded DNA template is denatured into single strands by heating.

- **Primer Annealing:** A mixture of random hexamer or nonamer primers is annealed to the single-stranded DNA template at multiple sites.
- **Enzymatic Synthesis:** The Klenow fragment of DNA Polymerase I, which lacks 5' → 3' exonuclease activity, extends the primers, using the original DNA as a template.
- **Incorporation of Labeled Nucleotide:** During the synthesis, TAMRA-dUTP is incorporated into the newly synthesized DNA strands in place of dTTP.

This process results in a high yield of brightly fluorescent, TAMRA-labeled DNA probes.

Applications

TAMRA-labeled DNA probes generated by random priming are versatile tools for a range of applications, including:

- **Fluorescence in situ Hybridization (FISH):** Used to detect and localize specific DNA sequences on chromosomes, which is valuable for gene mapping and identifying chromosomal abnormalities.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Microarray Analysis:** Labeled cDNA probes can be hybridized to microarrays to study gene expression profiles.
- **Southern and Northern Blotting:** Although less common with the advent of PCR-based techniques, fluorescent probes can be used to detect specific DNA or RNA sequences on blots.
- **Cellular Imaging:** TAMRA's bright fluorescence makes it suitable for tracking the location and dynamics of specific DNA sequences within cells.[\[6\]](#)[\[7\]](#)

Quantitative Data

The efficiency of TAMRA-dUTP incorporation and the properties of the resulting probes are critical for successful experiments. The following tables summarize key quantitative data for TAMRA-dUTP and provide a general comparison with other common fluorophores.

Table 1: Properties of TAMRA-dUTP

Property	Value	Reference
Excitation Maximum (λ_{ex})	~545-555 nm	[6][8]
Emission Maximum (λ_{em})	~575-580 nm	[6][8]
Molar Extinction Coefficient (ϵ)	~90,000 cm ⁻¹ M ⁻¹	[6]
Purity (by HPLC)	≥ 95%	[8]
Storage	-20°C, protected from light	[8]

Table 2: General Comparison of Common Fluorophores for DNA Labeling

Fluorophore	Excitation (nm)	Emission (nm)	Color	Relative Brightness	Photostability
FAM	~495	~520	Green	+++	++
Cy3	~550	~570	Orange	+++	+++
TAMRA	~555	~580	Orange-Red	+++	+++
Texas Red	~589	~615	Red	++	+++
Cy5	~650	~670	Far-Red	+++	+++

Note: Relative brightness and photostability are general indicators and can vary depending on the specific application and experimental conditions.

Experimental Protocols

Protocol 1: Random Primed DNA Labeling with TAMRA-dUTP

This protocol is a general guideline for labeling 25 ng of DNA. Reactions can be scaled up or down as needed.

Materials:

- DNA template (linearized plasmid, PCR product, or isolated DNA fragment; 10 ng - 1 µg)

- Deionized, nuclease-free water
- 10X Random Primers (hexamers or nonamers)
- 10X dNTP Labeling Mix (1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP)
- TAMRA-dUTP (1 mM solution)
- Klenow Fragment, exo- (5 U/μL)
- 10X Klenow Buffer
- 0.5 M EDTA, pH 8.0
- Microcentrifuge tubes
- Heating block or thermocycler
- Ice

Procedure:

- Template Preparation:
 - In a microcentrifuge tube, add 25 ng of the DNA template.
 - Add deionized, nuclease-free water to a final volume of 15 μL.
- Denaturation:
 - Heat the DNA template mixture at 95-100°C for 5-10 minutes.
 - Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.
- Labeling Reaction Setup:
 - On ice, prepare the following reaction mixture in a fresh microcentrifuge tube:

Component	Volume	Final Concentration
Denatured DNA	15 μL	25 ng
10X Klenow Buffer	2.5 μ L	1X
10X Random Primers	2.5 μ L	1X
10X dNTP Labeling Mix	2.5 μ L	1X
TAMRA-dUTP (1 mM)	1.5 μ L	60 μ M
Klenow Fragment (5 U/ μ L)	1 μ L	5 Units

| Total Volume | 25 μ L | |

- Incubation:
 - Mix the components gently by pipetting.
 - Incubate the reaction at 37°C for 1 to 4 hours. Longer incubation times can increase the probe yield.
- Stopping the Reaction:
 - Stop the reaction by adding 2.5 μ L of 0.5 M EDTA, pH 8.0.
 - Alternatively, heat the reaction to 75°C for 10 minutes.
- Probe Purification (Optional but Recommended):
 - Remove unincorporated TAMRA-dUTP using a spin column (e.g., G-50) or by ethanol precipitation.
 - For ethanol precipitation:
 - Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least 30 minutes.

- Centrifuge at high speed for 15-30 minutes at 4°C.
- Carefully remove the supernatant.
- Wash the pellet with 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or hybridization buffer).
- Storage:
 - Store the labeled probe at -20°C, protected from light.

Protocol 2: Fluorescence in situ Hybridization (FISH) with a TAMRA-Labeled Probe

This is a generalized protocol for FISH on metaphase chromosome spreads. Optimization will be required for different sample types and targets.

Materials:

- TAMRA-labeled DNA probe
- 20X SSC
- Formamide, deionized
- Denhardt's solution or Cot-1 DNA (for blocking repetitive sequences)
- DAPI (4',6-diamidino-2-phenylindole) counterstain
- Antifade mounting medium
- Microscope slides with prepared chromosome spreads
- Coverslips
- Humidified chamber

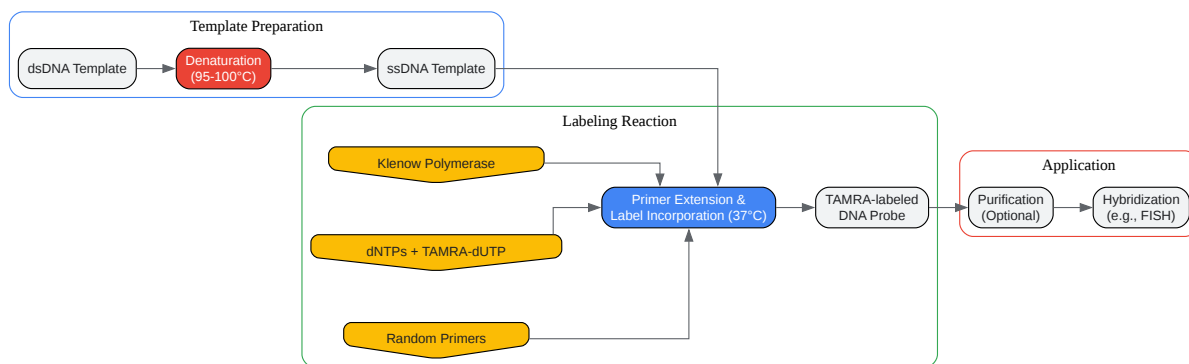
- Water bath or incubator

Procedure:

- Probe Preparation:
 - For a 20 μ L hybridization reaction, mix:
 - 50-100 ng of TAMRA-labeled probe
 - 1-5 μ g of Cot-1 DNA (if necessary)
 - Deionized water to a final volume of 10 μ L.
 - Precipitate the DNA with ethanol as described in the labeling protocol.
 - Resuspend the pellet in 10 μ L of hybridization buffer (e.g., 50% formamide, 2X SSC, 10% dextran sulfate).
- Denaturation of Probe and Target DNA:
 - Denature the probe mixture at 75°C for 5-10 minutes and then place it on ice.
 - Denature the chromosome spreads on the microscope slide in 70% formamide/2X SSC at 70-75°C for 2-5 minutes.
 - Dehydrate the slide through a cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
- Hybridization:
 - Apply the denatured probe mixture to the denatured area on the slide.
 - Cover with a coverslip, avoiding air bubbles.
 - Seal the edges of the coverslip with rubber cement.
 - Incubate the slide in a humidified chamber at 37°C overnight.

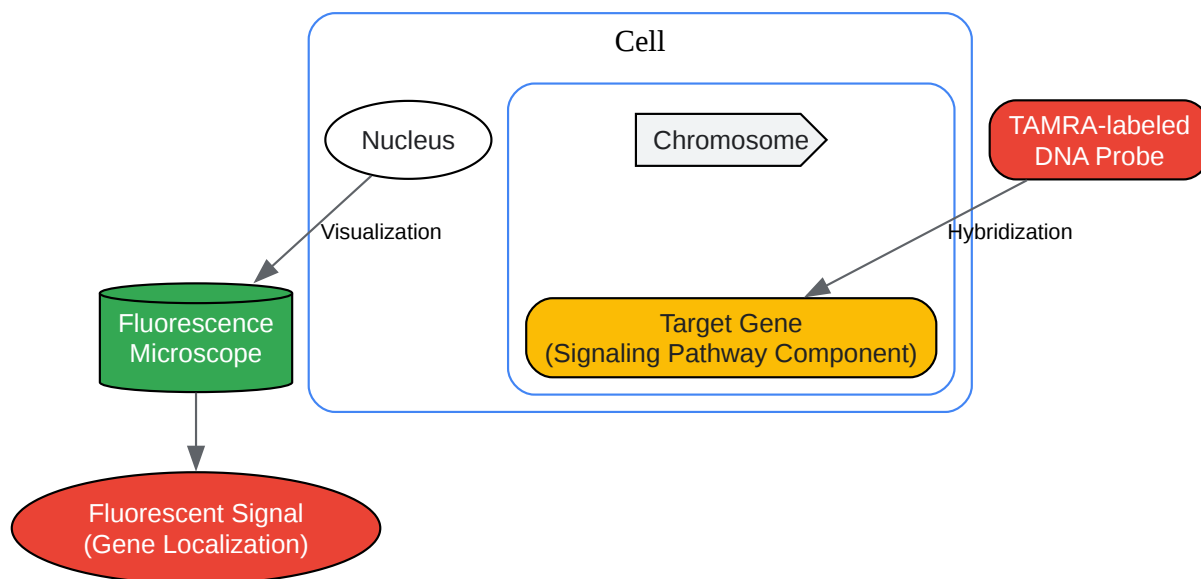
- Post-Hybridization Washes:
 - Carefully remove the rubber cement and coverslip.
 - Wash the slide in 50% formamide/2X SSC at 45°C for 15 minutes (3 times).
 - Wash in 1X SSC at 45°C for 10 minutes (2 times).
 - Wash briefly in 4X SSC/0.1% Tween 20 at room temperature.
- Counterstaining and Mounting:
 - Apply DAPI solution to the slide for 1-5 minutes to counterstain the chromosomes.
 - Rinse briefly in PBS.
 - Mount the slide with a coverslip using an antifade mounting medium.
- Visualization:
 - Visualize the signals using a fluorescence microscope equipped with appropriate filters for TAMRA (orange-red) and DAPI (blue).

Visualization of Workflows and Concepts



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Caption: Experimental workflow for random primed DNA labeling with TAMRA-dUTP.



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Caption: Using a TAMRA-labeled probe in FISH to locate a gene involved in a signaling pathway.

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